molecular formula C17H19N5O3 B11966652 9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11966652
M. Wt: 341.4 g/mol
InChI Key: MDOZXMNGVIXDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine derivative family. Purine derivatives are known for their extensive applications in medicinal chemistry due to their biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps. One common method includes the reaction of 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40 and H5PV2Mo10O40 . This method offers mild reaction conditions, simple operation, and good yields. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes involved in cellular processes. For instance, it can inhibit dihydrofolate reductase (DHFR), leading to the disruption of DNA synthesis and cell proliferation. This inhibition induces apoptosis in cancer cells by causing S-phase cell cycle arrest .

Comparison with Similar Compounds

Similar compounds include other purine derivatives such as:

What sets 9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique structure, which allows for specific interactions with molecular targets, leading to its potent biological activities.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

9-(4-ethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N5O3/c1-3-10-4-6-11(7-5-10)21-8-12(23)9-22-13-14(18-16(21)22)20(2)17(25)19-15(13)24/h4-7,12,23H,3,8-9H2,1-2H3,(H,19,24,25)

InChI Key

MDOZXMNGVIXDRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O

Origin of Product

United States

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